molecular formula C19H18N4O2S B1238953 (E)-N-(2-methoxyethyl)-3-phenyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide

(E)-N-(2-methoxyethyl)-3-phenyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide

Cat. No. B1238953
M. Wt: 366.4 g/mol
InChI Key: OKXJPDSIZNCWMY-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-3-phenyl-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-propenamide is an olefinic compound. It derives from a cinnamic acid.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • A study described the synthesis of heterocyclic compounds including those similar to the specified compound. These were tested for antibacterial and antifungal activities, indicating a potential for biomedical applications in combating microbial infections (Patel & Patel, 2015).

Antimicrobial Activity

  • Another research synthesized and tested similar compounds for antimicrobial activities. The findings suggest potential use in developing new antimicrobial agents (Chandrakantha et al., 2014).

Molecular Interaction Studies

  • A study focused on the molecular interactions of related compounds in solution. Such studies are crucial for understanding how these compounds behave in different environments, which can have implications in pharmaceutical and chemical industries (Tekade et al., 2015).

Structural Analysis

  • Research on the structural and spectral analysis of similar compounds aids in the understanding of their chemical properties. This information is valuable for the development of compounds with specific characteristics for various applications (Dani et al., 2013).

Anticancer Activity

  • A study focused on the synthesis of novel compounds with a pyridine moiety, indicating their potential as promising anticancer agents. This showcases the broad range of applications for compounds with structural similarities (Hafez & El-Gazzar, 2020).

properties

Product Name

(E)-N-(2-methoxyethyl)-3-phenyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

(E)-N-(2-methoxyethyl)-3-phenyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C19H18N4O2S/c1-25-13-12-23(17(24)10-9-15-6-3-2-4-7-15)19-22-21-18(26-19)16-8-5-11-20-14-16/h2-11,14H,12-13H2,1H3/b10-9+

InChI Key

OKXJPDSIZNCWMY-MDZDMXLPSA-N

Isomeric SMILES

COCCN(C1=NN=C(S1)C2=CN=CC=C2)C(=O)/C=C/C3=CC=CC=C3

SMILES

COCCN(C1=NN=C(S1)C2=CN=CC=C2)C(=O)C=CC3=CC=CC=C3

Canonical SMILES

COCCN(C1=NN=C(S1)C2=CN=CC=C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N-(2-methoxyethyl)-3-phenyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(E)-N-(2-methoxyethyl)-3-phenyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(E)-N-(2-methoxyethyl)-3-phenyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(E)-N-(2-methoxyethyl)-3-phenyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(E)-N-(2-methoxyethyl)-3-phenyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(E)-N-(2-methoxyethyl)-3-phenyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.